4-(Thiophene-2-sulfonylamino)-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) . Another study discussed the nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .Chemical Reactions Analysis
Thiophene rings can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution . A study reported base-mediated coupling reactions of benzenesulfonyl azides .Scientific Research Applications
Antitumor Activity of Sulfonylazaspirodienone Derivatives
- Application Summary : A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized, which showed promising anticancer activities .
- Methods of Application : The compounds were synthesized through a key step of metal-catalyzed cascade cyclization . The preliminary antiproliferative tests were conducted on various cancer cell lines .
- Results : Among the synthesized compounds, one derivative (7j) showed potent anticancer activity, with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM for A549, MDA-MB-231, and HeLa cell lines, respectively . It was found to arrest MDA-MB-231 cells in the G2/M phase and had a certain effect on the apoptosis of MDA-MB-231 cells .
Synthesis of Polythiophenes
- Application Summary : Thiophene is an essential precursor to synthesize a wide range of conjugated organosulfur moieties, sulfur-containing polycyclic aromatic hydrocarbons, macrocycles, and pharmaceutical compounds . It has been widely used in the synthesis of polythiophenes and a host of active materials for organic field effect transistors (OFETs) and organic solar cells (OSCs) .
- Methods of Application : The synthesis of polythiophenes typically involves the polymerization of thiophene or its derivatives .
- Results : The resulting polythiophenes have been used in various applications, including OFETs and OSCs .
Synthesis of 2-Thiophenecarboxaldehyde Derivatives
- Application Summary : 2-Thiophenecarboxaldehyde is used as a building block in organic synthesis .
- Methods of Application : The compound can be synthesized from thiophene through formylation .
- Results : The resulting 2-thiophenecarboxaldehyde derivatives have various applications in organic synthesis .
Proteomics Research
- Application Summary : 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a specialty product used in proteomics research .
- Methods of Application : The specific methods of application are not provided, but it is likely used as a reagent or probe in various proteomics experiments .
- Results : The specific results or outcomes obtained are not provided .
Synthesis of Heteroaryl Compounds
- Application Summary : Thiophene-2-sulfonyl chloride, a compound similar to 4-(Thiophene-2-sulfonylamino)-benzoic acid, is used in the synthesis of heteroaryl compounds .
- Methods of Application : The compound is used as a reagent in organic synthesis, likely through nucleophilic substitution reactions .
- Results : The specific results or outcomes obtained are not provided .
Future Directions
properties
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSKCBAWSAIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357967 | |
Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophene-2-sulfonylamino)-benzoic acid | |
CAS RN |
82068-35-7 | |
Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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